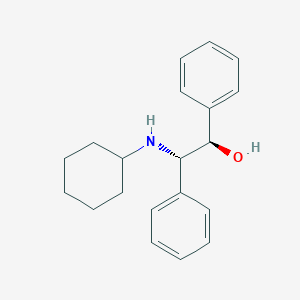
Timina
Descripción general
Descripción
Thymine is a pyrimidine nucleobase that is uracil in which the hydrogen at position 5 is replaced by a methyl group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine nucleobase and a pyrimidone.
Thymine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Thymine is a natural product found in Phomopsis velata, Huperzia serrata, and other organisms with data available.
Thymine is a metabolite found in or produced by Saccharomyces cerevisiae.
One of four constituent bases of DNA.
See also: Pyrimidine (subclass of).
Aplicaciones Científicas De Investigación
Función en la estructura del ADN
La timina es una de las cinco bases que se utilizan para construir los ácidos nucleicos. También se conoce como 5-metil uracilo o por las abreviaturas T o Thy . La this compound se encuentra en el ADN, donde se empareja con la adenina a través de dos enlaces de hidrógeno . En el ARN, la this compound es reemplazada por uracilo .
Aplicaciones de la inmunoterapia en cánceres renales
Los dímeros de this compound (TD) y el antígeno del tumor de Wilms 1 (WT1) están surgiendo como biomarcadores potenciales atípicos, pero prometedores, para los carcinomas de células renales (CCR) . Estos hallazgos iniciales tienen implicaciones significativas con respecto a los orígenes/biología de los CCR y pueden informar la terapéutica de los CCR .
Comprender los mecanismos de daño y reparación del ADN
La reacción de fotodimerización entre dos bases de this compound adyacentes dentro de una sola hebra ha sido objeto de numerosos estudios debido a su potencial para inducir mutagénesis del ADN y posible tumorogénesis en las células de la piel humana . La formación del dímero de pirimidina ciclobutano (CPD) puede influir en la replicación, la transcripción y la expresión génica y causar apoptosis, supresión inmunitaria y carcinogénesis .
Fotoestabilidad de la this compound en el ADN
Se ha encontrado que una vía de descomposición similar a un monómero, inducida por la torsión del grupo metilo, proporciona un canal de derivación para garantizar la fotoestabilidad de la this compound en oligómeros de cadena sencilla . Esta rápida trayectoria de relajación está regulada por la intersección cónica entre el estado brillante S CT ( 1 ππ*) con el carácter de transferencia de carga intrabase y el estado fundamental para eliminar el exceso de energía de excitación, logrando así la recuperación del estado fundamental con alta eficiencia .
Mecanismo De Acción
Target of Action
Thymine, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . The primary targets of thymine are the enzymes Deoxyribodipyrimidine photo-lyase and Thymidine phosphorylase . These enzymes play crucial roles in DNA repair and nucleotide metabolism respectively.
Mode of Action
Thymine pairs with adenine in the DNA structure via two hydrogen bonds, thereby stabilizing the nucleic acid structures . This base pairing is fundamental to the preservation of the DNA double helix structure and the accurate transcription and replication of genetic information.
Biochemical Pathways
Thymine is involved in the pyrimidine metabolism pathway . It is a key component in the synthesis of DNA and plays a significant role in cell division and genetic replication. Thymine, when combined with deoxyribose (a sugar), forms a nucleoside called thymidine. Thymidine can be phosphorylated with up to three phosphoric acid groups, producing deoxythymidine monophosphate (dTMP), deoxythymidine diphosphate (dTDP), or deoxythymidine triphosphate (dTTP), which are essential for DNA synthesis and repair .
Pharmacokinetics
It’s known that thymine cannot be stored in large quantities in the body . It’s also known that thymine bases are frequently oxidized to hydantoins over time after the death of an organism .
Result of Action
The primary result of thymine’s action is the successful replication of DNA during cell division. By pairing with adenine, thymine ensures the accurate transcription of genetic information, which is crucial for the synthesis of proteins and the regulation of cellular functions . Mutations can occur when two adjacent thymine molecules form a thymine dimer in the presence of ultraviolet light, causing “kinks” in the dna molecule that inhibit normal function .
Action Environment
The action of thymine can be influenced by various environmental factors. For instance, ultraviolet light can cause thymine molecules to form dimers, leading to DNA mutations . Additionally, the availability of thymine can influence its action. During the growth of certain organisms, an imbalance of thymine availability, either a deficiency or an excess, can cause increased mutation .
Safety and Hazards
Direcciones Futuras
Thymine could also be a target for actions of 5-fluorouracil (5-FU) in cancer treatment. 5-FU can be a metabolic analog of thymine (in DNA synthesis) or uracil (in RNA synthesis). Substitution of this analog inhibits DNA synthesis in actively dividing cells . Future research directions include understanding the interplay of supercoiling and local defects in DNA damage repair systems .
Relevant Papers Several papers have been published on Thymine. For instance, a paper discusses the selective detection of thymine in real samples using gold nanoparticles as a biochemical sensor . Another paper discusses the interplay of supercoiling and thymine dimers in DNA . A third paper discusses the role of Thymine DNA Glycosylase in transcription and active DNA demethylation .
Análisis Bioquímico
Biochemical Properties
Thymine pairs with adenine (A) via two hydrogen bonds, which stabilize the nucleic acid structures in DNA . This pairing is crucial for the accurate replication and transcription of genetic information .
Cellular Effects
Exposure to ultraviolet radiation can cause a common DNA mutation where two adjacent thymine molecules form a dimer. This process causes damage, inhibiting the normal function of the DNA, which cannot then be replicated or transcribed . Unrepaired dimers can lead to melanoma .
Molecular Mechanism
Thymine’s molecular mechanism involves forming two hydrogen bonds with adenine in DNA. This stabilizes the nucleic acid structures and is crucial for the accurate replication and transcription of genetic information .
Temporal Effects in Laboratory Settings
The effects of thymine on cells can change over time. For instance, exposure to ultraviolet light can cause thymine dimers, which inhibit the normal function of DNA . Over time, these dimers can lead to mutations and potentially cancer if not repaired .
Metabolic Pathways
Thymine is involved in the metabolic pathway of DNA synthesis. It pairs with adenine during DNA replication, playing a crucial role in the accurate transcription of genetic information .
Transport and Distribution
Thymine is transported and distributed within cells as part of the DNA molecule. It pairs with adenine during DNA replication, which is then distributed to new cells during cell division .
Subcellular Localization
Thymine is located within the nucleus of a cell as it is a component of DNA. It plays a crucial role in the replication and transcription of genetic information, which occurs in the nucleus .
Propiedades
IUPAC Name |
5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Record name | thymine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thymine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-14-6 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4052342 | |
| Record name | Thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | Thymine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18016 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.82 mg/mL | |
| Record name | Thymine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000133 [mmHg] | |
| Record name | Thymine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18016 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
65-71-4, 2792-47-4 | |
| Record name | Thymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl-3H thymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
320 °C | |
| Record name | Thymine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
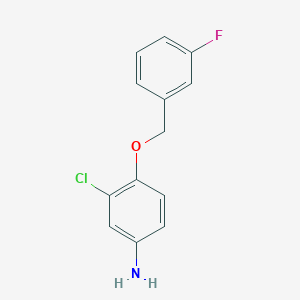

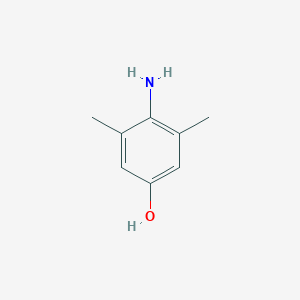
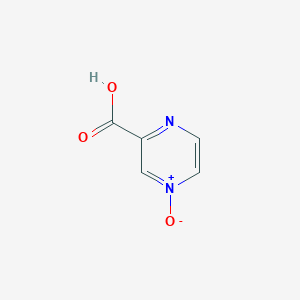
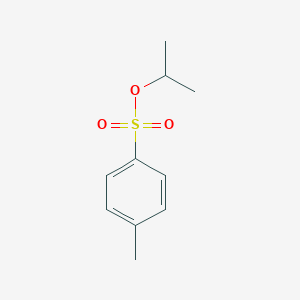

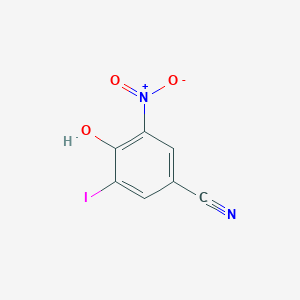
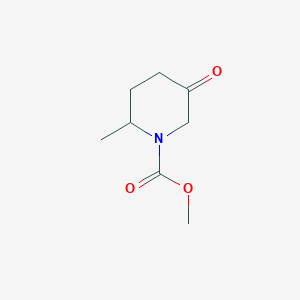
![3-[(2-Methoxyethoxy)methoxy]benzaldehyde](/img/structure/B131418.png)
![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)
![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)

